![molecular formula C37H44F2N8O5 B11931948 4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Posaconazole hydrate is a triazole antifungal agent used to treat invasive infections caused by Candida species and Aspergillus species in severely immunocompromised patients. It is a hydrate form of posaconazole, which means it includes water molecules in its crystal structure. This compound is known for its broad-spectrum antifungal activity and is commonly used in clinical settings to prevent and treat fungal infections.
準備方法
Synthetic Routes and Reaction Conditions: Posaconazole hydrate is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of a tetrahydrofuran ring, which is a key structural component of posaconazole. The process includes multiple steps such as halogenation, nucleophilic substitution, and cyclization reactions. The final step involves the hydration of posaconazole to form the hydrate.
Industrial Production Methods: In industrial settings, posaconazole hydrate is produced by dispersing posaconazole in water followed by sonication for at least 10 minutes. This process ensures the complete wetting of posaconazole particles and the formation of the hydrate form. The resulting product is then isolated using filtration and characterized using techniques such as X-ray powder diffraction, Raman spectroscopy, and thermogravimetric analysis .
化学反応の分析
Types of Reactions: Posaconazole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antifungal properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of posaconazole hydrate include halogenating agents, nucleophiles, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the chemical reactions of posaconazole hydrate include various derivatives with enhanced antifungal activity. These derivatives are often tested for their efficacy in treating different fungal infections.
科学的研究の応用
Posaconazole hydrate has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and characterization of triazole antifungal agents. In biology and medicine, it is extensively researched for its antifungal properties and its effectiveness in treating invasive fungal infections. The compound is also used in the pharmaceutical industry to develop new antifungal medications and improve existing formulations .
作用機序
Posaconazole hydrate exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death. This mechanism of action makes posaconazole an effective treatment for fungal infections .
類似化合物との比較
Similar Compounds: Similar compounds to posaconazole hydrate include other triazole antifungal agents such as itraconazole, fluconazole, and voriconazole. These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Uniqueness: Posaconazole hydrate is unique due to its broad-spectrum antifungal activity and its ability to treat infections caused by fungi that are resistant to other triazole antifungal agents. Additionally, its hydrate form enhances its bioavailability and stability, making it a preferred choice in clinical settings .
特性
分子式 |
C37H44F2N8O5 |
|---|---|
分子量 |
718.8 g/mol |
IUPAC名 |
4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate |
InChI |
InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2 |
InChIキー |
TUNUVJALSUOKOC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
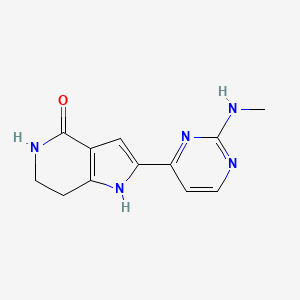

![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

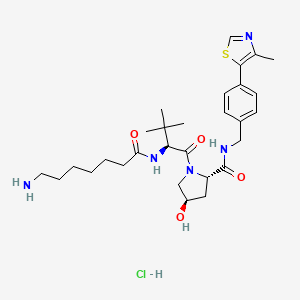

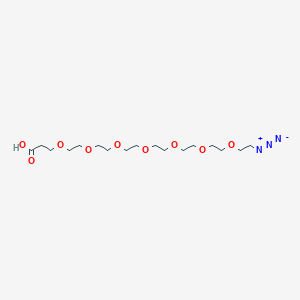

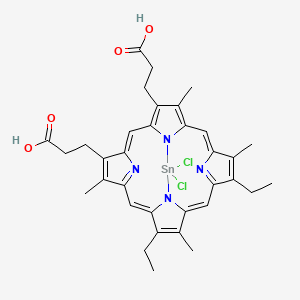
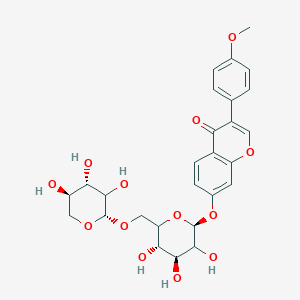
![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

